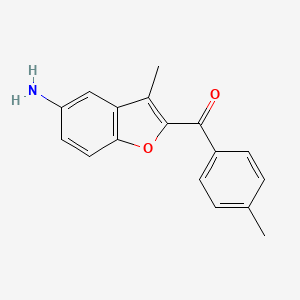![molecular formula C24H20O3 B4698325 7-methyl-5-[(2-methylbenzyl)oxy]-4-phenyl-2H-chromen-2-one](/img/structure/B4698325.png)
7-methyl-5-[(2-methylbenzyl)oxy]-4-phenyl-2H-chromen-2-one
Vue d'ensemble
Description
7-methyl-5-[(2-methylbenzyl)oxy]-4-phenyl-2H-chromen-2-one is a chemical compound that belongs to the class of flavones. It is also known as isobavachalcone and is extracted from the roots of several medicinal plants. The compound has been found to have various biological activities, including anti-inflammatory, anti-tumor, and antioxidant properties.
Mécanisme D'action
The mechanism of action of 7-methyl-5-[(2-methylbenzyl)oxy]-4-phenyl-2H-chromen-2-one is not fully understood. However, studies have shown that the compound exerts its biological activities through various pathways. It has been found to inhibit the activation of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and immune response. Additionally, 7-methyl-5-[(2-methylbenzyl)oxy]-4-phenyl-2H-chromen-2-one has been shown to induce cell cycle arrest and apoptosis in cancer cells by regulating the expression of various genes involved in these processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 7-methyl-5-[(2-methylbenzyl)oxy]-4-phenyl-2H-chromen-2-one have been extensively studied. The compound has been found to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the development of various inflammatory diseases. Additionally, 7-methyl-5-[(2-methylbenzyl)oxy]-4-phenyl-2H-chromen-2-one has been found to induce cell cycle arrest and apoptosis in various cancer cell lines. Moreover, the compound has been shown to scavenge free radicals and protect cells from oxidative damage.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 7-methyl-5-[(2-methylbenzyl)oxy]-4-phenyl-2H-chromen-2-one in lab experiments include its ability to inhibit the production of pro-inflammatory cytokines and chemokines, induce cell cycle arrest and apoptosis in cancer cells, and scavenge free radicals. However, the limitations of using the compound in lab experiments include its low solubility in water, which may affect its bioavailability and efficacy.
Orientations Futures
There are several future directions for the research on 7-methyl-5-[(2-methylbenzyl)oxy]-4-phenyl-2H-chromen-2-one. One of the areas of interest is the development of new synthetic methods for the compound. Additionally, the compound's potential as a therapeutic agent for various inflammatory diseases and cancer needs to be further explored. Moreover, the compound's mechanism of action needs to be fully understood to facilitate the development of new drugs based on its structure. Finally, the compound's potential as a natural antioxidant needs to be further investigated to explore its role in preventing oxidative stress-related diseases.
Applications De Recherche Scientifique
The biological activities of 7-methyl-5-[(2-methylbenzyl)oxy]-4-phenyl-2H-chromen-2-one have been extensively studied. The compound has been found to possess anti-inflammatory, anti-tumor, and antioxidant properties. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the development of various inflammatory diseases. Additionally, 7-methyl-5-[(2-methylbenzyl)oxy]-4-phenyl-2H-chromen-2-one has been found to induce cell cycle arrest and apoptosis in various cancer cell lines. Moreover, the compound has been shown to scavenge free radicals and protect cells from oxidative damage.
Propriétés
IUPAC Name |
7-methyl-5-[(2-methylphenyl)methoxy]-4-phenylchromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20O3/c1-16-12-21(26-15-19-11-7-6-8-17(19)2)24-20(18-9-4-3-5-10-18)14-23(25)27-22(24)13-16/h3-14H,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZMHFNNQXUOJCV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1COC2=CC(=CC3=C2C(=CC(=O)O3)C4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(2-chlorobenzyl)-5-[4-(2-propyn-1-yloxy)benzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B4698255.png)
![4-tert-butylphenyl P-methyl-N-{4-[(trifluoromethyl)thio]phenyl}phosphonamidoate](/img/structure/B4698268.png)
![N-[1-(4-sec-butylphenyl)propyl]-N'-(2,3-dihydro-1H-inden-5-yl)urea](/img/structure/B4698269.png)

![1-(4-methylbenzoyl)-2,3-dihydroimidazo[2,1-b]quinazolin-5(1H)-one](/img/structure/B4698279.png)

![2-chloro-4-[(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl methanesulfonate](/img/structure/B4698295.png)

![4-{[5-(phenylthio)-2-furyl]methylene}-5-thioxo-2-imidazolidinone](/img/structure/B4698302.png)
![N-[3-chloro-4-(difluoromethoxy)phenyl]-2-[4-(phenylsulfonyl)-1-piperazinyl]acetamide](/img/structure/B4698308.png)

![5-(2-naphthyl)-N-(tetrahydro-2-furanylmethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4698319.png)
![5-{3-chloro-4-[(2,6-dichlorobenzyl)oxy]-5-methoxybenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4698321.png)
